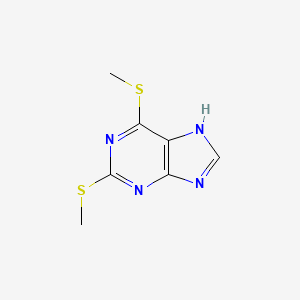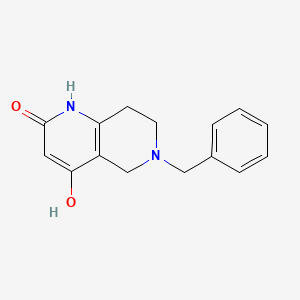
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is a chemical compound that features a trifluoromethoxy group attached to a butyl chain, which is further linked to a carbamic acid tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into the organic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the effects of trifluoromethoxy groups on biological systems.
Mécanisme D'action
The mechanism of action of (4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups share similar properties, such as increased metabolic stability and lipophilicity.
Carbamic Acid Esters: Other carbamic acid esters may have similar reactivity and applications but differ in their specific functional groups and properties.
Uniqueness
(4-Trifluoromethoxy-butyl)-carbamic acid tert-butyl ester is unique due to the presence of both the trifluoromethoxy group and the carbamic acid tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H18F3NO3 |
|---|---|
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
tert-butyl N-[4-(trifluoromethoxy)butyl]carbamate |
InChI |
InChI=1S/C10H18F3NO3/c1-9(2,3)17-8(15)14-6-4-5-7-16-10(11,12)13/h4-7H2,1-3H3,(H,14,15) |
Clé InChI |
CFKJFCSGLYGDQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCOC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



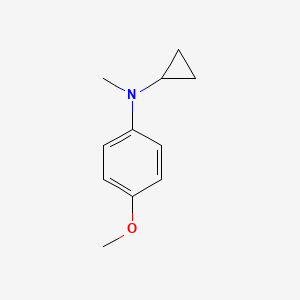
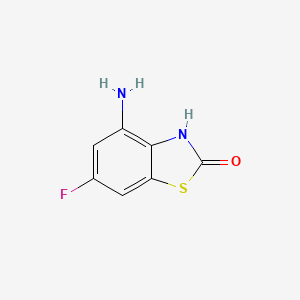
![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)
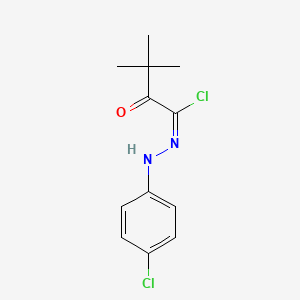

![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
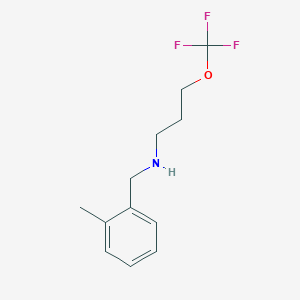
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
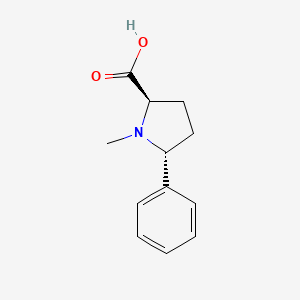
![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
